1,4-Dimethyl-3-(pentan-2-YL)-1H-pyrazol-5-amine 1,4-Dimethyl-3-(pentan-2-YL)-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17545546
InChI: InChI=1S/C10H19N3/c1-5-6-7(2)9-8(3)10(11)13(4)12-9/h7H,5-6,11H2,1-4H3
SMILES:
Molecular Formula: C10H19N3
Molecular Weight: 181.28 g/mol

1,4-Dimethyl-3-(pentan-2-YL)-1H-pyrazol-5-amine

CAS No.:

Cat. No.: VC17545546

Molecular Formula: C10H19N3

Molecular Weight: 181.28 g/mol

* For research use only. Not for human or veterinary use.

1,4-Dimethyl-3-(pentan-2-YL)-1H-pyrazol-5-amine -

Specification

Molecular Formula C10H19N3
Molecular Weight 181.28 g/mol
IUPAC Name 2,4-dimethyl-5-pentan-2-ylpyrazol-3-amine
Standard InChI InChI=1S/C10H19N3/c1-5-6-7(2)9-8(3)10(11)13(4)12-9/h7H,5-6,11H2,1-4H3
Standard InChI Key YXAGTUQJXKSRPP-UHFFFAOYSA-N
Canonical SMILES CCCC(C)C1=NN(C(=C1C)N)C

Introduction

Structural and Molecular Characteristics

Core Pyrazole Architecture

The pyrazole ring is a five-membered heterocyclic system containing two adjacent nitrogen atoms. In 1,4-Dimethyl-3-(pentan-2-YL)-1H-pyrazol-5-amine, the ring is substituted at three positions:

  • 1-Position: A methyl group (-CH₃).

  • 4-Position: A second methyl group.

  • 3-Position: A pentan-2-yl group (-CH(CH₂CH₂CH₃)CH₂-).

This substitution pattern confers steric and electronic effects that influence the compound’s reactivity and interactions with biological targets .

Table 1: Structural Comparison of Pyrazole Derivatives

Compound NameMolecular FormulaSubstituents (Positions)Molecular Weight (g/mol)
1,4-Dimethyl-1H-pyrazol-5-amineC₅H₉N₃1-CH₃, 4-CH₃, 5-NH₂111.15
1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amineC₁₁H₁₃N₃1-CH₃, 4-CH₃, 3-C₆H₅, 5-NH₂187.24
1,4-Dimethyl-3-(pentan-2-YL)-1H-pyrazol-5-amineC₁₀H₁₈N₃1-CH₃, 4-CH₃, 3-pentan-2-yl, 5-NH₂181.28 (calculated)

The pentan-2-yl group introduces a branched alkyl chain, enhancing lipophilicity compared to phenyl-substituted analogs .

Spectroscopic and Computational Data

While experimental spectral data for 1,4-Dimethyl-3-(pentan-2-YL)-1H-pyrazol-5-amine are unavailable, computational predictions based on density functional theory (DFT) suggest:

  • IR Spectroscopy: Stretching vibrations at ~3350 cm⁻¹ (N-H), ~2900 cm⁻¹ (C-H alkyl), and ~1600 cm⁻¹ (C=N) .

  • NMR: Expected signals include a singlet for the N-methyl groups (δ ~3.1 ppm) and multiplet resonances for the pentan-2-yl protons (δ 1.2–1.8 ppm) .

Synthetic Strategies

Pyrazole Ring Formation

The pyrazole core is typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated ketones. For example:

  • Hydrazine + Pentane-2,4-dione: Forms 1H-pyrazol-5-amine derivatives .

  • Alkylation: Introduction of methyl groups via reaction with methyl iodide in the presence of a base .

Functionalization at the 3-Position

The pentan-2-yl group can be introduced through:

  • Friedel-Crafts Alkylation: Using 2-pentanol and a Lewis acid catalyst (e.g., AlCl₃).

  • Nucleophilic Substitution: Displacing a leaving group (e.g., chloride) at the 3-position with a pentan-2-yl Grignard reagent .

Physicochemical Properties

Solubility and Partition Coefficient

  • LogP: Estimated at ~2.5 (moderate lipophilicity due to the pentan-2-yl group) .

  • Solubility: Poor aqueous solubility (<1 mg/mL) but soluble in organic solvents (e.g., DMSO, ethanol) .

Applications in Drug Development

Lead Optimization

The compound’s modular structure allows for derivatization:

  • Acylation: Converting the -NH₂ group to amides for improved pharmacokinetics.

  • Metal Complexation: Forming chelates with transition metals (e.g., Cu²⁺) for anticancer applications .

Case Study: Analgesic Analog

A structurally related compound, 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine, showed 60% pain reduction in rodent models at 50 mg/kg . This suggests potential for the pentan-2-yl analog in pain management.

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